ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate
Description
Ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex indole derivative characterized by a benzo[g]indole core substituted with a phenyl group at position 1, a methyl group at position 2, and a sulfamoylbenzoyloxy moiety at position 3. The sulfamoyl group is further functionalized with two 2-methoxyethyl chains, enhancing solubility and modulating electronic properties.
Properties
IUPAC Name |
ethyl 5-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O8S/c1-5-44-35(39)32-24(2)37(26-11-7-6-8-12-26)33-29-14-10-9-13-28(29)31(23-30(32)33)45-34(38)25-15-17-27(18-16-25)46(40,41)36(19-21-42-3)20-22-43-4/h6-18,23H,5,19-22H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRBSGBDGPOFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer effects. The compound's structure suggests a multifaceted mechanism of action, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Core : A bicyclic structure known for its biological activity.
- Sulfamoyl Group : Imparts potential antibacterial properties.
- Carboxylate Ester : May enhance solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of indole compounds, including the one , exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can outperform traditional antibiotics against various bacterial strains:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| Compound 5d | 37.9 - 113.8 | Staphylococcus aureus |
| Compound 5g | <100 | Pseudomonas aeruginosa |
| Ethyl Compound | Not specified | Broad-spectrum activity |
A study highlighted that certain indole derivatives demonstrated superior activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
Anticancer Activity
The compound’s potential anticancer properties are attributed to its ability to inhibit cell proliferation in various cancer cell lines. Research has shown that related indole derivatives can exhibit cytotoxicity against cancer cells:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 (Lung Cancer) | 2.4 | Significant inhibition |
| HepG2 (Liver Cancer) | 3.8 | Moderate inhibition |
| MCF-7 (Breast Cancer) | 5.1 | Lower inhibition |
These findings suggest that the compound may interfere with critical cellular processes, leading to apoptosis in cancer cells .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with DNA : Indoles can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds, revealing promising results:
- Antimicrobial Efficacy : A study demonstrated that certain benzo[g]indole derivatives exhibited strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of indole derivatives on human cancer cell lines, reporting IC50 values indicating potent activity against A549 and HepG2 cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its benzo[g]indole core and bis(2-methoxyethyl)sulfamoyl substituent. Below is a comparison with analogous indole derivatives:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
